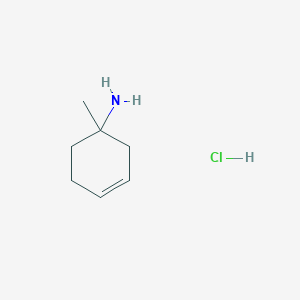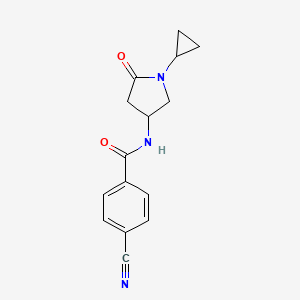
4-cyano-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyano-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide is a useful research compound. Its molecular formula is C15H15N3O2 and its molecular weight is 269.304. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Studies
A study by Younes et al. (2020) elaborated on the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, showcasing their solid-state properties and interactions through X-ray crystallography and other spectroscopic techniques. One derivative exhibited notable colorimetric sensing capabilities for fluoride anions, highlighting a potential application in environmental monitoring and analytical chemistry (Younes et al., 2020).
Medicinal Chemistry Applications
Wolf et al. (2004) explored radioiodinated N-(2-(diethylamino)ethyl)benzamides for selective targeting of melanotic melanoma. Their study suggests the therapeutic potential of benzamide derivatives in cancer treatment, particularly for melanoma, by demonstrating selective drug delivery and enhanced cytotoxicity against melanoma cells (Wolf et al., 2004).
Anticancer Activity
Ghorab and Al-Said (2012) synthesized novel indenopyridine derivatives with significant in vitro anticancer activity against breast cancer cell lines. Their work contributes to the development of new chemotherapeutic agents, with some compounds showing higher potency than Doxorubicin, a reference drug (Ghorab & Al-Said, 2012).
Catalysis and Material Science
Wang et al. (2011) reported the use of a Pd@carbon nitride catalyst for the selective hydrogenation of phenol derivatives to cyclohexanone in aqueous media. This research underscores the catalyst's efficiency in chemical manufacturing processes, particularly in the production of intermediates for polyamides (Wang et al., 2011).
Biological Activity Prediction
Kharchenko et al. (2008) conducted a study on the synthesis of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one systems, with their biological activity predictions presented. This research offers insights into the potential pharmaceutical applications of these compounds, supported by structural analysis and activity prediction methods (Kharchenko et al., 2008).
Mechanism of Action
Target of Action
The primary target of 4-cyano-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide Similar compounds have been found to target the ryanodine receptor (ryr), which plays a crucial role in cellular calcium signaling .
Mode of Action
The exact mode of action of This compound It is known that compounds targeting the ryr typically bind to the receptor and modulate its activity, leading to changes in intracellular calcium levels .
Biochemical Pathways
The biochemical pathways affected by This compound Given its potential target, it may influence calcium signaling pathways, which have downstream effects on various cellular processes, including muscle contraction, neurotransmitter release, and cell growth .
Result of Action
The molecular and cellular effects of This compound Modulation of ryr activity can lead to changes in cellular calcium levels, potentially affecting a wide range of cellular processes .
Properties
IUPAC Name |
4-cyano-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c16-8-10-1-3-11(4-2-10)15(20)17-12-7-14(19)18(9-12)13-5-6-13/h1-4,12-13H,5-7,9H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNMDUOMDVNQJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(CC2=O)NC(=O)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
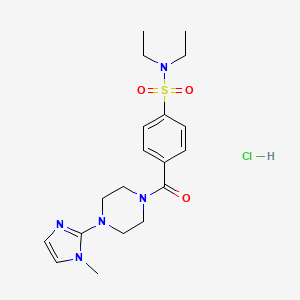
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(4-(3-methoxyphenyl)piperazin-1-yl)piperidin-1-yl)methanone 2,2,2-trifluoroacetate](/img/structure/B2595412.png)
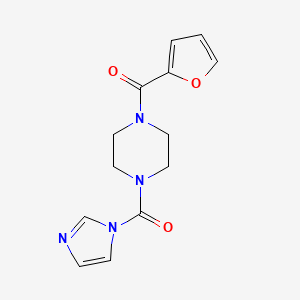
![N-(3-acetamidophenyl)-2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2595415.png)
![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2595416.png)

![3-[4-[[6-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2595419.png)
![6-Cyclopropyl-2-[1-(3-methoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2595421.png)
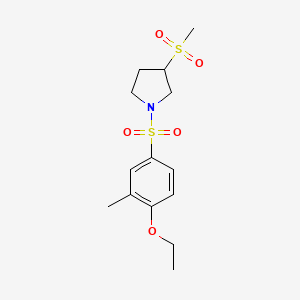

![2-(2,5-dimethylbenzyl)-N-isobutyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2595430.png)
![Pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B2595431.png)
